Cas no 1955522-58-3 (1-(propan-2-yl)-2-azaspiro3.4oct-6-ene)

1-(propan-2-yl)-2-azaspiro3.4oct-6-ene 化学的及び物理的性質
名前と識別子
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- 2-Azaspiro[3.4]oct-6-ene, 1-(1-methylethyl)-
- 1-(propan-2-yl)-2-azaspiro3.4oct-6-ene
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- MDL: MFCD29991339
- インチ: 1S/C10H17N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h3-4,8-9,11H,5-7H2,1-2H3
- InChIKey: UVFKHAYIHHGRDG-UHFFFAOYSA-N
- SMILES: C1(C(C)C)C2(CC=CC2)CN1
1-(propan-2-yl)-2-azaspiro3.4oct-6-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261863-2.5g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
Enamine | EN300-261863-10g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 10g |
$3191.0 | 2023-09-14 | ||
Enamine | EN300-261863-0.25g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 0.25g |
$683.0 | 2024-06-18 | |
Enamine | EN300-261863-10.0g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-261863-0.1g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 0.1g |
$653.0 | 2024-06-18 | |
Enamine | EN300-261863-0.05g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 0.05g |
$624.0 | 2024-06-18 | |
Ambeed | A1083514-1g |
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 1g |
$655.0 | 2024-04-22 | |
Enamine | EN300-261863-0.5g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
Enamine | EN300-261863-5.0g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
Enamine | EN300-261863-1.0g |
1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
1955522-58-3 | 95% | 1.0g |
$743.0 | 2024-06-18 |
1-(propan-2-yl)-2-azaspiro3.4oct-6-ene 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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5. Caper tea
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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8. Book reviews
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1-(propan-2-yl)-2-azaspiro3.4oct-6-eneに関する追加情報
1-(Propan-2-yl)-2-Azaspiro[3.4]oct-6-ene: A Comprehensive Overview
1-(Propan-2-yl)-2-Azaspiro[3.4]oct-6-ene, also known by its CAS number 1955522-58-3, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spirocyclic compounds, which are characterized by two rings joined by a single atom, in this case, a nitrogen atom. The spiro structure of this compound contributes to its distinctive chemical properties and potential applications in drug design and materials science.
The molecular structure of 1-(Propan-2-yl)-2-Azaspiro[3.4]oct-6-ene consists of a six-membered ring fused with a seven-membered ring, with the nitrogen atom serving as the spiro center. The presence of the propan-2-yl group introduces steric effects that can influence the compound's reactivity and stability. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.
One of the key areas where 1-(Propan-2-yl)-2-Azaspiro[3.4]oct-6-one has shown potential is in the development of bioactive molecules. Researchers have demonstrated that spirocyclic compounds, including this one, can exhibit potent biological activity due to their ability to interact with target proteins in unique ways. For instance, studies published in 2023 have shown that derivatives of this compound can inhibit certain enzymes associated with neurodegenerative diseases, suggesting its potential as a lead compound for drug development.
In addition to its biological applications, 1-(Propanyl)-spiro[3.4]octene derivatives have also been explored for their role in materials science. The rigid and planar structure of spirocyclic compounds makes them ideal candidates for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the scalable production of such compounds, paving the way for their integration into next-generation materials.
The synthesis of CAS 1955522 58 3 involves a multi-step process that typically begins with the preparation of appropriate precursors followed by cyclization reactions to form the spiro structure. Chemists have developed various strategies to optimize this synthesis, including the use of transition metal catalysts and microwave-assisted reactions, which have significantly improved yields and purity levels.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of 1-(Propanol)-spiro[3.4]octene analogs is crucial for their safe utilization in industrial and pharmaceutical settings. Recent toxicological studies indicate that while these compounds exhibit low acute toxicity, long-term exposure studies are necessary to fully assess their safety profiles.
In conclusion, CAS 19555 777, or more accurately referred to as 1-(Propanol)-spiro[3.4]octene, represents a fascinating example of how structural complexity can lead to diverse functional properties. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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